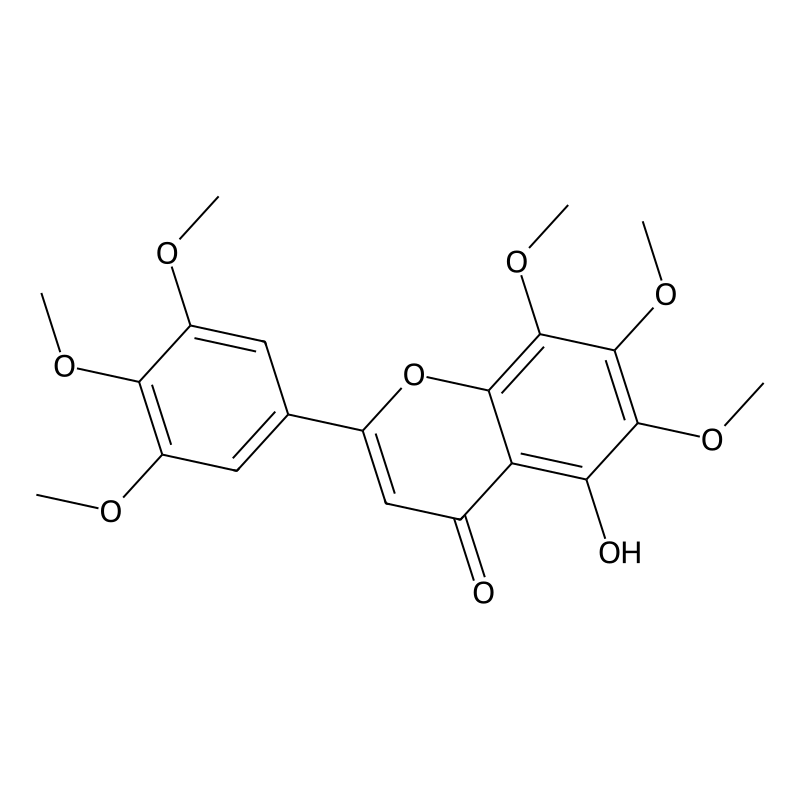

Gardenin A

Content Navigation

Research on neuroinflammation and antiviral screening requires compound identity. Crude extracts or analog substitution (e.g., Gardenin B, nobiletin) causes assay failure. Gardenin A (CAS 21187-73-5) provides a defined 5-hydroxy-hexamethoxy configuration, delivering:

- Sub-6 µM Mpro IC50 (FRET)

- TrkA-independent neuritogenesis for MAPK/ERK pathway studies without growth factor interference

- Reproducible solubility (>20 mg/mL DMSO) and melting point 162-163°C

Supplied as analytically verified standard, eliminating lot variability.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Purity

Package Size

Gardenin A (CAS 21187-73-5) is a highly substituted lipophilic polymethoxyflavone (PMF) characterized by a specific 5-hydroxy-hexamethoxy configuration. In commercial and industrial research procurement, it serves as a high-purity analytical reference standard and a specialized bioactive precursor. Unlike crude botanical extracts that suffer from severe batch-to-batch variability, pure Gardenin A offers validated physicochemical properties, including a defined melting point of 162–163 °C and a reliable solubility profile exceeding 20 mg/mL in DMSO. These handling characteristics ensure high processability and reproducible dosing in downstream cellular assays, formulation development, and synthetic derivatization workflows.

Research Fit

Generic substitution of Gardenin A with closely related polymethoxyflavones or crude plant extracts frequently results in assay failure and off-target effects. For example, substituting Gardenin A with its close structural analog Gardenin B eliminates its core anti-inflammatory and neuroprotective capabilities, as Gardenin B fails to upregulate critical pro-resolving oxylipins [1]. Furthermore, attempting to use more common PMFs like nobiletin or tangeretin alters the hydrogen-bonding landscape due to the absence of the critical 5-hydroxyl group, fundamentally changing target binding affinities. Finally, relying on crude botanical extracts introduces unacceptable matrix interference, as Gardenin A is present at extremely low natural yields (approximately 40 mg per 100 g of dry weight) [2], making the procurement of high-purity synthetic or isolated Gardenin A essential for rigorous material selection.

Substitution Risk

References

- [1] Chatterjee, S., et al. 'Plant-derived soft electrophiles upregulate pro-resolving oxylipins in a paraquat-induced Drosophila model of Parkinson's disease.' bioRxiv (2026).

- [2] Xing, et al. 'Profiling of Flavonoid and Antioxidant Activity of Fruit Tissues from 27 Chinese Local Citrus Cultivars.' MDPI (2020).

Oxylipin Upregulation vs. Gardenin B

In comparative in vivo models of Parkinson's disease, Gardenin A demonstrated a unique capacity to resolve neuroinflammation by upregulating pro-resolving oxylipins. When tested head-to-head against its close structural analog Gardenin B, only Gardenin A successfully doubled the oxylipin expression in specific tissues, whereas Gardenin B completely failed to exhibit anti-inflammatory or neuroprotective effects[1].

| Evidence Dimension | Upregulation of pro-resolving oxylipins and neuroprotection |

| Target Compound Data | Gardenin A (Doubled oxylipin expression; active neuroprotection) |

| Comparator Or Baseline | Gardenin B (Failed to upregulate oxylipins; no neuroprotection) |

| Quantified Difference | Binary functional divergence (active vs. inactive) despite high structural homology |

| Conditions | In vivo paraquat-induced Parkinson's disease model |

Buyers must procure Gardenin A specifically for neuropharmacological assays, as substituting with the cheaper or related Gardenin B will result in complete loss of target activity.

Viral Protease Inhibition vs. Benchmark Phytochemicals

Gardenin A exhibits strong target binding in viral protease assays, outperforming other well-known bioactive phytochemicals. In in vitro FRET assays targeting the SARS-CoV-2 Main Protease (Mpro), Gardenin A achieved an IC50 of 5.964 µM with a 73.8% inhibition rate, significantly outperforming thymoquinone (IC50 10.26 µM, 63.21% inhibition) and 6-gingerol (IC50 9.327 µM)[1].

| Evidence Dimension | Mpro enzyme inhibition (IC50) |

| Target Compound Data | Gardenin A (IC50 = 5.964 µM; 73.8% inhibition) |

| Comparator Or Baseline | Thymoquinone (IC50 = 10.26 µM; 63.21% inhibition) |

| Quantified Difference | 41.8% lower IC50 (higher potency) for Gardenin A |

| Conditions | In vitro FRET assay for SARS-CoV-2 Mpro |

For researchers developing protease inhibitors, Gardenin A provides a more potent structurally defined starting point than common benchmark phytochemicals, justifying its specific procurement.

TrkA-Independent Neuritogenesis vs. NGF

Gardenin A provides a highly specific mechanism for inducing neurite outgrowth that bypasses standard receptor pathways. In PC12 cellular assays, Gardenin A (10–20 µM) potently stimulated neuritogenesis via MAPK/ERK, PKC, and PKA activation. Unlike the standard Nerve Growth Factor (NGF), which is completely inhibited by the TrkA antagonist K252a, Gardenin A's efficacy remained unaffected by TrkA blockade [1].

| Evidence Dimension | Neurite outgrowth under TrkA antagonism (K252a) |

| Target Compound Data | Gardenin A (Outgrowth unaffected by TrkA antagonist) |

| Comparator Or Baseline | NGF (Outgrowth significantly inhibited by TrkA antagonist) |

| Quantified Difference | Complete pathway divergence (TrkA-independent vs. TrkA-dependent) |

| Conditions | PC12 cells treated with 10-20 µM compound + K252a antagonist |

Procuring Gardenin A allows assay developers to selectively trigger intracellular kinase cascades without relying on or interfering with extracellular TrkA receptors.

High-Purity Procurement vs. Botanical Extraction

Relying on crude botanical sources for Gardenin A introduces severe supply chain and standardization bottlenecks. Analytical profiling of Citrus and Gardenia species reveals that Gardenin A is present at maximum concentrations of only ~40.03 mg per 100 g of dry weight (0.04% yield) in select peels [1]. Procuring pure, synthetic, or isolated Gardenin A (>98% purity) bypasses these massive extraction inefficiencies and matrix effects.

| Evidence Dimension | Material concentration and assay readiness |

| Target Compound Data | Pure Gardenin A (>98% purity, direct DMSO solubility >20 mg/mL) |

| Comparator Or Baseline | Crude peel extract (~0.04% yield, high matrix interference) |

| Quantified Difference | >2,400-fold increase in active compound concentration by weight |

| Conditions | Standardized laboratory procurement vs. raw material extraction |

Direct procurement of the >98% pure compound is mandatory for reproducible quantitative assays, eliminating the prohibitive time and cost of isolating it from 0.04%-yield crude biomass.

Neuroinflammatory Disease Modeling

Driven by its unique ability to upresolve neuroinflammation and upregulate pro-resolving oxylipins—unlike its structural analog Gardenin B—Gardenin A is the preferred polymethoxyflavone standard for in vivo and in vitro neurodegenerative disease models [1].

Non-Receptor-Mediated Kinase Activation

Because Gardenin A induces neuritogenesis independently of the TrkA receptor, it is an ideal small-molecule tool for isolating and studying downstream MAPK/ERK, PKC, and PKA signaling cascades in PC12 and other neuronal cell lines without growth factor interference [2].

Viral Protease Inhibitor Screening

Exhibiting a sub-6 µM IC50 against the SARS-CoV-2 Mpro enzyme, Gardenin A serves as a potent, structurally defined lead compound or positive control in FRET-based enzymatic screening assays, outperforming common phytochemicals like thymoquinone [3].

Application Fit Matrix

References

- [1] Chatterjee, S., et al. 'Plant-derived soft electrophiles upregulate pro-resolving oxylipins in a paraquat-induced Drosophila model of Parkinson's disease.' bioRxiv (2026).

- [2] Chiu, S. P., et al. 'Neurotrophic Action of 5-Hydroxylated Polymethoxyflavones: 5-Demethylnobiletin and Gardenin A Stimulate Neuritogenesis in PC12 Cells.' Journal of Agricultural and Food Chemistry (2013).

- [3] El-Haddad, A. M., et al. 'Bio-Guided Isolation of SARS-CoV-2 Main Protease Inhibitors from Medicinal Plants: In Vitro Assay and Molecular Dynamics.' PMC (2021).

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Wikipedia

Use Classification

Explore Compound Types